molecular formula C15H17N3O2S2 B6523407 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 852453-39-5

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6523407
CAS No.: 852453-39-5
M. Wt: 335.4 g/mol
InChI Key: SOQSQUGJGYRXRT-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring fused with a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like copper(I) or copper(II) triflates . The reaction proceeds through a series of steps, including the formation of azomethines and their subsequent cyclization to form the imidazo[2,1-b][1,3]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The compound may also modulate immune responses by activating T-cells and increasing neutrophil mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole ring and a benzene sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10-6-12(3)14(7-11(10)2)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQSQUGJGYRXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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